5-(2-Fluorobenzylidene)-2-(phenylimino)-4-thiazolidinone
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Overview
Description
(2E,5E)-5-[(2-FLUOROPHENYL)METHYLIDENE]-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE is a synthetic organic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound features a fluorophenyl group and a phenylimino group, which contribute to its unique chemical and biological characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,5E)-5-[(2-FLUOROPHENYL)METHYLIDENE]-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of 2-fluorobenzaldehyde with thiosemicarbazide, followed by cyclization. The reaction conditions often include the use of a suitable solvent such as ethanol or methanol, and the reaction is typically carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction times can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding thiazolidine derivative.
Substitution: Formation of substituted thiazolidinones.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its potential anticancer activity, particularly in inhibiting the growth of cancer cells.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability.
Mechanism of Action
The mechanism by which (2E,5E)-5-[(2-FLUOROPHENYL)METHYLIDENE]-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE exerts its effects involves the interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer activities. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.
Dichloroaniline: Known for its use in the production of dyes and herbicides.
Uniqueness
(2E,5E)-5-[(2-FLUOROPHENYL)METHYLIDENE]-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE stands out due to its unique combination of a fluorophenyl group and a phenylimino group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H11FN2OS |
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Molecular Weight |
298.3 g/mol |
IUPAC Name |
(5E)-5-[(2-fluorophenyl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H11FN2OS/c17-13-9-5-4-6-11(13)10-14-15(20)19-16(21-14)18-12-7-2-1-3-8-12/h1-10H,(H,18,19,20)/b14-10+ |
InChI Key |
DUSJMFFLGIMECR-GXDHUFHOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N=C2NC(=O)/C(=C\C3=CC=CC=C3F)/S2 |
Canonical SMILES |
C1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC=CC=C3F)S2 |
Origin of Product |
United States |
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